molecular formula C4H3BrClN3 B110590 3-Amino-4-bromo-6-chloropyridazine CAS No. 446273-59-2

3-Amino-4-bromo-6-chloropyridazine

Cat. No. B110590
M. Wt: 208.44 g/mol
InChI Key: FGOWNGCSUSKHQI-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-6-chloropyridazine is a chemical compound that serves as an important intermediate in various chemical syntheses. It is particularly significant in the pharmaceutical industry, where it is used in the synthesis of the fourth-generation cephalosporins, such as cefozopran . The compound contains multiple reactive sites, which makes it a versatile building block for further chemical modifications.

Synthesis Analysis

The synthesis of 3-amino-6-chloropyridazine, a closely related compound, has been optimized using microwave-assisted ammonolysis, starting from maleic anhydride. This process involves hydrazinolysis followed by a halogenation reaction. The use of microwave irradiation has been shown to improve the reaction conditions, leading to a good yield. The product from each step of the synthesis was confirmed using 1H NMR spectroscopy . Although the synthesis of 3-amino-4-bromo-6-chloropyridazine is not directly described, similar methodologies could potentially be applied for its synthesis.

Molecular Structure Analysis

Chemical Reactions Analysis

The reactivity of 3-amino-6-chloropyridazines has been explored in the context of nickel-catalyzed electrochemical cross-coupling reactions. These reactions allow for the arylation of the pyridazine ring with aryl or heteroaryl halides at room temperature. The electrochemical method has been compared to classical palladium-catalyzed reactions, such as Suzuki, Stille, or Negishi cross-couplings, and has been found to be a reliable alternative for biaryl formation . This suggests that 3-amino-4-bromo-6-chloropyridazine could also undergo similar cross-coupling reactions, potentially leading to a wide array of biaryl compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-4-bromo-6-chloropyridazine are not directly reported in the provided papers. However, based on the structure and known properties of similar compounds, it can be assumed that the compound is likely to be a solid at room temperature and may exhibit moderate solubility in common organic solvents. The presence of halogen atoms and an amino group is indicative of potential for hydrogen bonding and polar interactions, which would influence its solubility and reactivity .

Scientific Research Applications

Electrochemical Nickel-Catalyzed Arylation

3-Amino-6-aryl- and 3-amino-6-heteroarylpyridazines have been synthesized using an electrochemical nickel-catalyzed cross-coupling method. This process offers a reliable alternative for biaryl formation compared to traditional palladium-catalyzed reactions (Sengmany et al., 2013).

Facile Synthesis of Substituted Pyridazine Diamines

A Buchwald protocol has been used for the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This method leverages the unreactive nature of the pyridazine 3-amino group, eliminating the need for additional protecting groups (Wlochal & Bailey, 2015).

Pyridazine Derivative Structural Studies

The structure of a reaction product involving 3-hydrazino-4-amino-6-chloropyridazine with formic acid was investigated, revealing a novel ring isomerization (Yanai et al., 1972).

Palladium-Catalyzed Cross-Coupling Reactions

3-Amino-6-(hetero)arylpyridazines have been synthesized via palladium-catalyzed cross-coupling reactions. This study includes an improved method for synthesizing these compounds (Maes et al., 2000).

Pharmacological Investigations of Pyridazines

Certain 3,6-dialkoxy-pyridazines demonstrated anticonvulsive properties, while 3,6-dihydrazino-pyridazine resembled blood pressure lowering drugs in its pharmacological properties (Druey et al., 1954).

Synthesis of Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

A method for synthesizing 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido[4,5-e][1,3,4]thiadiazine derivatives was developed, starting with 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine (Rahimizadeh et al., 2007).

Antimicrobial Activity of Pyridazine Derivatives

3-Substituted aminopyridazines were tested for their in vitro antibacterial and antifungal activity against various microorganisms, showing potential in antimicrobial applications (El-Mariah et al., 2008).

Safety And Hazards

The compound is classified as a combustible solid . It’s recommended to avoid inhalation of dusts and to use suitable personal protective equipment when handling it .

properties

IUPAC Name

4-bromo-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWNGCSUSKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621663
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-6-chloropyridazine

CAS RN

446273-59-2
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-6-chloropyridazine
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Synthesis routes and methods I

Procedure details

Sodium bicarbonate (13.0 g, 155 mmol) and bromine (4.0 mL, 78 mmol) were added to a solution of 3-amino-6-chloropyridazine (10.0 g, 78 mmol) in methanol (150 mL) at room temperature, and the mixture was stirred for 15 hours. The reaction mixture was filtered, and the solvent was evaporated. Water was added thereto, which was extracted with ethyl acetate. The organic layer was washed with a 10% aqueous sodium thiosulfate solution, an aqueous saturated sodium bicarbonate solution and a brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1) to give the title compound (8.6 g, 53%) as tan crystals.
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13 g
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4 mL
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10 g
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150 mL
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Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridazin-3-amine (16 g, 0.124 mol, Preparation #25) in methanol (200 mL) was added NaHCO3 (20.84 g, 0.24 mols). The reaction mixture was stirred for 30 min at RT and bromine (19.6 g, 0.124 mol, Spectrochem) added drop wise. Then reaction mixture was stirred for another 16 h and concentrated under vacuum. Crude material obtained was purified using silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3-amine 12 g (46%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.548 (s, 1H), 5.341 (br s, 2H); MS m/z=208.0 M+H+;
Quantity
16 g
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20.84 g
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200 mL
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19.6 g
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Synthesis routes and methods III

Procedure details

To a solution of 6-chloropyridazin-3-amine (1.0 equiv) in MeOH (1M) at room temperature was added sodium bicarbonate (2.0 equiv.) and the resulting suspension was stirred at room temperature for 30 min before the dropwise addition of bromine (1.0 equiv.). The reaction mixture was stirred for 20 h. Upon concentration under vacuo, the crude residue was purified via silica gel column chromatography eluting with 100% heptanes to 80% ethyl acetate:heptanes to yield 4-bromo-6-chloropyridazin-3-amine in 50% yield. LCMS (m/z) (M+H)=207.8/209.8, Rt=0.47 min. 1H NMR (400 MHz, ) δ ppm 5.31-5.63 (m, 2H) 7.46-7.61 (m, 1H).
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Synthesis routes and methods IV

Procedure details

To a 250 mL round-bottomed flask was added 6-chloropyridazin-3-amine (3.92 g, 30.3 mmol), sodium bicarbonate (5.08 g, 60.5 mmol) and ethanol (20 mL). To the resulting solution, bromine (1.559 mL, 30.3 mmol) was added dropwise. The resulting mixture was stirred at room temperature for 16 hours. The solution was filtered and then concentrated in vacuo. The residue was dissolved in water, and the product extracted with ethyl acetate (3 times). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1A (4.5 g, 71.3% yield). HPLC: Rt=1.25 min (Waters Sunfire C18 column (4.6×50 mm). 10-90% aqueous methanol containing 0.1% TFA, 4 min gradient, flow rate=4 mL/min, detection at 254 nm). MS (ES): m/z=207.88 [M+H]+.
Quantity
3.92 g
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reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.559 mL
Type
reactant
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Name
Yield
71.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-bromo-6-chloropyridazine
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3-Amino-4-bromo-6-chloropyridazine
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3-Amino-4-bromo-6-chloropyridazine
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Reactant of Route 5
3-Amino-4-bromo-6-chloropyridazine
Reactant of Route 6
3-Amino-4-bromo-6-chloropyridazine

Citations

For This Compound
5
Citations
G Liu, C Zhou, Z Zhang, C Wang, X Luo… - Pest Management …, 2022 - Wiley Online Library
… Synthesis of 3-amino-4-bromo-6-chloropyridazine (6). NaHCO 3 (1.26 g, 15.0 mmol) was added to a stirred solution of 3-amino-6-chloropyridazine (648 mg, 5.0 mmol) in MeOH (20 mL)…
Number of citations: 3 onlinelibrary.wiley.com
P Břehová, E Řezníčková, K Škach… - Journal of Medicinal …, 2023 - ACS Publications
… The dark brown residue was treated with 3-amino-4-bromo-6-chloropyridazine (5 g, 24 mmol), after which the mixture was refluxed overnight, evaporated, and purified by FC (c-hex/…
Number of citations: 1 pubs.acs.org
CA Chiriboga - Drugs of the Future, 2019 - access.portico.org
… of 3-amino-6-chloropyridazine (XVII) with Br2 in the presence of NaHCO3 in MeOH or with DBDH by means of AcOH and NaOAc in MeOH gives 3-amino-4- bromo-6-chloropyridazine (…
Number of citations: 1 access.portico.org
J N'gompaza Diarra - 2012 - theses.fr
Le travail s’ est articulé autour de la synthèse et de l’évaluation biologique de nouveaux inhibiteurs de protéines kinases dont essentiellement de kinases dépendantes de cyclines (…
Number of citations: 0 www.theses.fr
E Blaise - 2014 - theses.hal.science
… L’introduction du phényle en position 8 de l’imidazo[1,2-b]pyridazine a nécessité au préalable la préparation de la 3-amino-4-bromo-6-chloropyridazine 66. Cette dernière a été …
Number of citations: 4 theses.hal.science

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